(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(4-Chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a 2H-chromene core substituted with an imino group at position 2 and a carboxamide group at position 2. The imino group is linked to a 4-chloro-3-methylphenyl ring, while the carboxamide nitrogen is bonded to a 2-methylphenyl group. Chromene derivatives, such as this compound, are often synthesized via condensation or coupling reactions involving aldehydes, amines, or diazonium salts .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-7-3-5-9-21(15)27-23(28)19-14-17-8-4-6-10-22(17)29-24(19)26-18-11-12-20(25)16(2)13-18/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIRFLLBYPCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromone class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of monoamine oxidase (MAO), anticancer properties, and other pharmacological effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a chromene backbone with various substituents that influence its biological activity.
Biological Activity Overview
The biological activities of chromone derivatives, including the target compound, have been extensively studied. Key areas of interest include:
- MAO Inhibition : The compound has been evaluated for its ability to inhibit MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters.
- Anticancer Properties : Several studies have indicated that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth.
1. MAO Inhibition
Monoamine oxidases (MAOs) are critical enzymes in neurotransmitter metabolism. Inhibitors of these enzymes are of therapeutic interest in treating depression and neurodegenerative disorders.
Research Findings
A study evaluating a series of chromone derivatives found that certain structural modifications significantly enhanced MAO-B inhibitory activity. The compound was compared to known inhibitors, revealing varying degrees of selectivity:
| Compound | IC50 (μM) | Selectivity (MAO-B vs MAO-A) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Inhibitor | 0.93 | 64.5-fold |
The specific binding interactions were analyzed through molecular docking studies, indicating that the presence of the chloro and methyl groups plays a crucial role in enhancing inhibitory activity against MAO-B .
2. Anticancer Activity
Chromone derivatives have been reported to exhibit potent anticancer properties against various cancer cell lines.
Case Studies
- HepG2 Cell Line : A derivative similar to the target compound showed an IC50 value between 2.62–4.85 μM, indicating significant cytotoxicity against liver cancer cells.
- HeLa Cell Line : Another study reported that chromone derivatives had IC50 values ranging from 0.39–0.75 μM against cervical cancer cells .
These findings suggest that structural modifications can enhance the anticancer efficacy of chromone derivatives, making them potential candidates for further development.
3. Antimicrobial Properties
Research has indicated that some chromone derivatives possess antimicrobial activity against pathogens such as Helicobacter pylori.
Results
One study reported a minimum inhibitory concentration (MIC) of 1 µg/mL for certain derivatives against H. pylori, suggesting their potential use in treating infections caused by this bacterium .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for optimizing the pharmacological profile of chromone derivatives.
Key Findings
- The presence of electron-withdrawing groups such as chlorine enhances MAO-B inhibition.
- The configuration of the carboxamide group significantly influences both anticancer and enzyme inhibitory activities.
- Substituents on the phenyl rings can modulate lipophilicity and bioavailability, affecting overall potency .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Chromene Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects : The 2-methylphenyl carboxamide group may introduce steric hindrance, reducing solubility compared to smaller substituents like acetyl but improving binding specificity in biological targets .
Physicochemical Properties
Table 2: Lipophilicity and Solubility Trends
Key Observations :
- The target compound’s higher logP (lipophilicity) compared to methoxy or sulfonamide derivatives suggests better membrane permeability, a critical factor in drug bioavailability .
- Chloro and methyl groups contribute to hydrophobicity, whereas polar groups like sulfamoyl (SO₂NH₂) or methoxy (OCH₃) enhance water solubility .
Key Observations :
- Derivatives with sulfamoyl groups (e.g., ) show promise in targeting inflammatory pathways, whereas methoxy-substituted chromenes (e.g., ) are utilized for optical applications due to their fluorescence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
